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molecular formula C8H5Cl2F3 B1580780 2-(Trifluoromethyl)benzal Chloride CAS No. 707-72-2

2-(Trifluoromethyl)benzal Chloride

Cat. No. B1580780
M. Wt: 229.02 g/mol
InChI Key: JIJFXGFHPXLJME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05600036

Procedure details

A 500-ml four-necked round bottom flask equipped with thermometer, mechanical stirrer, Dimroth condenser and chlorine-introducing tube was charged with 570.0 g (2.5 mol) of o-trifluoromethylbenzalchloride, 11.5 g (2.5 mol %) of ferric chloride and 1.5 g (0.5 mol %) of iodine. Then, the reaction temperature was raised to 60° C. while the mixture was kept stirred. When the reaction temperature reached 60° C., chlorination was started by continuously introducing chlorine at a rate of 0.5 mol/hr. After the lapse of 2 hr, the reaction temperature was raised to 80° C., and then the reaction was continued for another 5 hr. After the 7-hr reaction, conversion was 97.0%. Then, the reaction liquid was put into a 1000-ml separating funnel, and washed two times with 500 ml of water. The mixed liquid was allowed to separate into two layers and the aqueous layer was removed. The organic phase was dried with magnesium sulfate, and then magnesium sulfate was removed by vacuum filtration. As the result, 634.2 g of 2-trifluoromethyl-4-chlorobenzalchloride (purity: 72.1%) was obtained. The yield of this product was 69.4%. The product was analyzed by gas chromatography, and the result is as follows.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
570 g
Type
reactant
Reaction Step Two
[Compound]
Name
ferric chloride
Quantity
11.5 g
Type
reactant
Reaction Step Two
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1]Cl.[F:3][C:4]([F:15])([F:14])[C:5]1[CH:13]=[CH:12][CH:11]=[CH:10][C:6]=1[CH:7]([Cl:9])[Cl:8].II>>[F:3][C:4]([F:14])([F:15])[C:5]1[CH:13]=[C:12]([Cl:1])[CH:11]=[CH:10][C:6]=1[CH:7]([Cl:9])[Cl:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCl
Step Two
Name
Quantity
570 g
Type
reactant
Smiles
FC(C1=C(C(Cl)Cl)C=CC=C1)(F)F
Name
ferric chloride
Quantity
11.5 g
Type
reactant
Smiles
Name
Quantity
1.5 g
Type
reactant
Smiles
II
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
was kept stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
introducing tube
CUSTOM
Type
CUSTOM
Details
reached 60° C.
TEMPERATURE
Type
TEMPERATURE
Details
After the lapse of 2 hr, the reaction temperature was raised to 80° C.
Duration
2 h
CUSTOM
Type
CUSTOM
Details
After the 7-hr reaction, conversion
CUSTOM
Type
CUSTOM
Details
Then, the reaction liquid
CUSTOM
Type
CUSTOM
Details
separating funnel
WASH
Type
WASH
Details
washed two times with 500 ml of water
CUSTOM
Type
CUSTOM
Details
to separate into two layers
CUSTOM
Type
CUSTOM
Details
the aqueous layer was removed
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried with magnesium sulfate
CUSTOM
Type
CUSTOM
Details
magnesium sulfate was removed by vacuum filtration

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
FC(C1=C(C(Cl)Cl)C=CC(=C1)Cl)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 634.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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